molecular formula C18H20N2O2 B4725825 N-cyclohexyl-N'-naphthalen-1-yloxamide

N-cyclohexyl-N'-naphthalen-1-yloxamide

Cat. No.: B4725825
M. Wt: 296.4 g/mol
InChI Key: VSBVADJCHOKVGA-UHFFFAOYSA-N
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Description

N-cyclohexyl-N'-naphthalen-1-yloxamide is a chemical compound designed for research and development applications, incorporating two pharmacologically significant motifs: a naphthalene ring system and an amide linker. The naphthalene scaffold is a versatile and adaptable platform in medicinal chemistry, known to improve a compound's chemical and metabolic stability while maintaining pharmacological activity . This structural feature is present in compounds investigated for a range of antagonistic properties, including anticancer activity. Specifically, naphthalene derivatives have been studied as potential aromatase inhibitors for breast cancer research and can function through mechanisms that lead to cell cycle arrest and the promotion of apoptosis . The amide functional group in its structure is highly valuable for molecular design, as it can form crucial hydrogen bonds with biological targets, helping to establish key drug-target interactions and fine-tune properties . The cyclohexyl substituent may contribute to modulating the molecule's overall lipophilicity and conformational preference. This combination of features makes this compound a compound of interest for further investigation in areas such as medicinal chemistry and drug discovery, particularly for the development of novel enzyme inhibitors or anticancer agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-cyclohexyl-N'-naphthalen-1-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17(19-14-9-2-1-3-10-14)18(22)20-16-12-6-8-13-7-4-5-11-15(13)16/h4-8,11-12,14H,1-3,9-10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBVADJCHOKVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-naphthalen-1-yloxamide typically involves the reaction of cyclohexylamine with naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of N-cyclohexyl-N’-naphthalen-1-yloxamide follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-naphthalen-1-yloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxamides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-1-yloxamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxamides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-N’-naphthalen-1-yloxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-naphthalen-1-yloxamide involves its interaction with specific molecular targets. As a ligand, it binds to metal centers in catalytic reactions, facilitating the formation of reactive intermediates. In biological systems, it can interact with enzymes, altering their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-N’-naphthalen-1-yloxamide stands out due to its dual functionality as both a ligand and a reactive intermediate in various chemical reactions. Its ability to participate in diverse reactions and applications makes it a valuable compound in multiple scientific fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-cyclohexyl-N'-naphthalen-1-yloxamide?

  • Methodological Answer : A common approach involves reacting 1-naphthylamine with oxalyl chloride in dioxane, followed by coupling with cyclohexylamine. Key parameters include maintaining anhydrous conditions, a 1:2 molar ratio of amine to oxalyl chloride, and refluxing in dioxane at 90–100°C for 4–6 hours. Post-synthesis purification via recrystallization (e.g., using ethanol) is critical to isolate the product .

Q. How can elemental analysis and melting point determination verify the purity of synthesized this compound?

  • Methodological Answer : Elemental analysis (e.g., C, H, N percentages) should align with theoretical values (e.g., C: 74.98%, H: 5.30%, N: 9.20% for a related oxalamide). Observed deviations (e.g., C: 71.35% in a similar compound) suggest impurities, necessitating repeated recrystallization or chromatographic purification. Melting point consistency (e.g., 166–170°C) also confirms purity .

Q. What solvents and spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer : Use deuterated DMSO or chloroform for 1H^1H- and 13C^{13}C-NMR to resolve aromatic and amide proton signals. IR spectroscopy can confirm carbonyl (C=O, ~1650 cm1^{-1}) and N–H stretches (~3300 cm1^{-1}). Polar aprotic solvents like DMF enhance solubility for UV-Vis analysis .

Advanced Research Questions

Q. How can computational modeling resolve tautomerism in the amide group of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict the stability of keto-enol tautomers. Comparing computed 1H^1H-NMR shifts with experimental data identifies the dominant tautomer. Solvent effects (e.g., dielectric constant) must be modeled to match experimental conditions .

Q. What strategies address discrepancies between theoretical and experimental elemental analysis data?

  • Methodological Answer : Lower-than-expected carbon content (e.g., 71.35% vs. 74.98%) may indicate unreacted starting materials or solvent residues. Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Thermogravimetric analysis (TGA) can identify volatile contaminants .

Q. How does the compound interact with enzymes like bifunctional epoxide hydrolase 2, and what assays validate this?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to the enzyme’s active site. Validate via in vitro enzyme inhibition assays: incubate the compound with recombinant epoxide hydrolase and measure residual activity using fluorogenic substrates (e.g., 3-cyano-7-ethoxycoumarin). IC50_{50} values quantify potency .

Q. What are the photophysical properties of this compound, and how can they be exploited in sensing applications?

  • Methodological Answer : Fluorescence spectroscopy (excitation at 290–320 nm) reveals emission maxima in the 400–450 nm range. Quantum yield calculations (using quinine sulfate as a standard) assess suitability as a fluorescent probe. Solvatochromic shifts in polar solvents indicate charge-transfer transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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